1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde is a complex organic compound that features an indole core substituted with a nitrophenoxy group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions The process begins with the nitration of a suitable precursor to introduce the nitro group This is followed by the formation of the indole core through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: 1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carboxylic acid.
Reduction: 1-methyl-2-(4-methyl-2-aminophenoxy)-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-(4-nitrophenoxy)-1H-indole-3-carbaldehyde: Lacks the additional methyl group on the phenoxy ring.
1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde: Lacks the nitro group on the phenoxy ring.
1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-methanol: Has a hydroxyl group instead of the aldehyde group.
Uniqueness
1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and aldehyde groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
1-methyl-2-(4-methyl-2-nitrophenoxy)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-7-8-16(15(9-11)19(21)22)23-17-13(10-20)12-5-3-4-6-14(12)18(17)2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZAFSOKSSJALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C3=CC=CC=C3N2C)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.